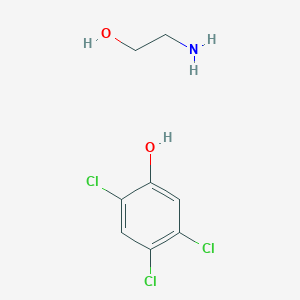![molecular formula C7H5IN2O B11726875 5-Iodobenzo[d]isoxazol-3-amine](/img/structure/B11726875.png)
5-Iodobenzo[d]isoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodobenzo[d]isoxazol-3-amine is a heterocyclic compound that features an isoxazole ring fused to a benzene ring with an iodine atom at the 5th position and an amine group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodobenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-iodoanthranilic acid with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of metal-free synthetic routes is being explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodobenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: Isoxazole rings are known to participate in [2+3] cycloaddition reactions with nitrile oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted isoxazoles depending on the nucleophile used.
Oxidation Products: Isoxazole oxides.
Reduction Products: Amines and other reduced derivatives.
Applications De Recherche Scientifique
5-Iodobenzo[d]isoxazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-Iodobenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The iodine atom and amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromobenzo[d]isoxazol-3-amine
- 5-Chlorobenzo[d]isoxazol-3-amine
- 5-Fluorobenzo[d]isoxazol-3-amine
Uniqueness
5-Iodobenzo[d]isoxazol-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine can lead to different interaction profiles and potentially enhanced biological effects .
Propriétés
Formule moléculaire |
C7H5IN2O |
|---|---|
Poids moléculaire |
260.03 g/mol |
Nom IUPAC |
5-iodo-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) |
Clé InChI |
UTKXIZWSPRFZFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1I)C(=NO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B11726792.png)
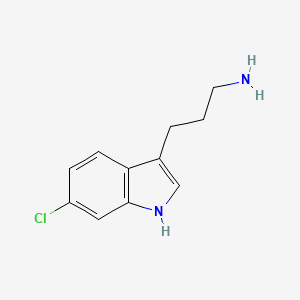
![2-{2-[(Hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B11726810.png)
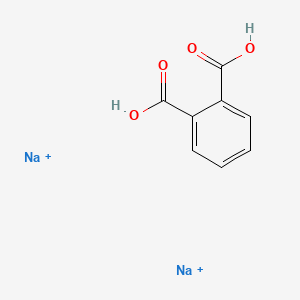
![5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11726815.png)
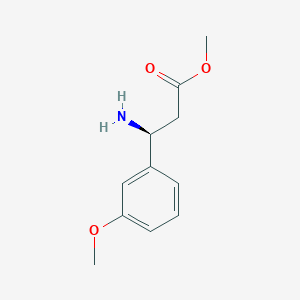
![4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione](/img/structure/B11726832.png)
![Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate](/img/structure/B11726839.png)

![3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B11726853.png)
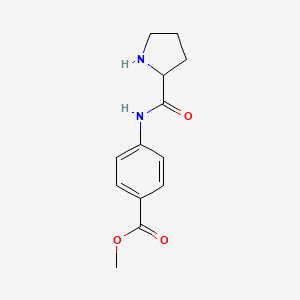
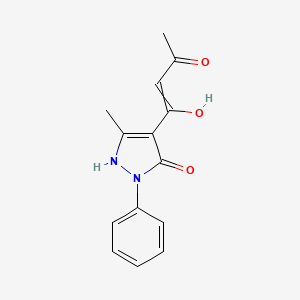
![(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B11726885.png)
